Antiproliferative agent-37

Cytotoxicity Anticancer 6-Azaindole

Many 6-azaindole analogs lack mechanistic validation or off-target selectivity. Antiproliferative agent-37 (10J) is a well-characterized 3,7-diarylsubstituted 6-azaindole with defined cellular pharmacology: • Induces G2/M arrest via MEK1-ERK1/2 and p53-p21WAF1 pathways • Nanomolar potency: A431, HT1080, MCF-7, MDA-MB-231 • >3000-fold selectivity over normal fibroblasts • Ideal reference probe for SAR campaigns and in vivo efficacy studies

Molecular Formula C21H17FN2O2
Molecular Weight 348.4 g/mol
Cat. No. B12373379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-37
Molecular FormulaC21H17FN2O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NC=CC3=C2NC=C3C4=CC(=CC=C4)F)OC
InChIInChI=1S/C21H17FN2O2/c1-25-15-6-7-17(19(11-15)26-2)21-20-16(8-9-23-21)18(12-24-20)13-4-3-5-14(22)10-13/h3-12,24H,1-2H3
InChIKeyGFGUONALQQRUOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative Agent-37: Profile & Mechanism


Antiproliferative agent-37, designated as compound 10J (CAS: 2989275-31-0), is a synthetic small molecule belonging to the class of 3,7-diarylsubstituted 6-azaindoles. It exerts its biological effect primarily by inducing cell cycle arrest at the G2/M phase, a mechanism linked to the modulation of key signaling pathways including the MEK1-ERK1/2 cascade and the p53-p21WAF1 axis [1]. This compound serves as a valuable research tool for investigating antiproliferative mechanisms and for evaluating therapeutic potential in various cancer models.

1 Cellular signaling assay context: Reported modulation of MEK1-ERK1/2 and p53-p21WAF1 pathways supports pathway-response studies.
2 Cell-model endpoint review: Characterized G2/M cell cycle arrest profile at subcytotoxic concentrations.
3 Synthetic small-molecule tool: A 3,7-diarylsubstituted 6-azaindole probe for investigating antiproliferative mechanisms.

Compound-Specific Selection in 6-Azaindole Research


In the 6-azaindole chemical series, minor structural modifications lead to dramatic differences in biological activity, selectivity, and even mechanism of action. Simply substituting Antiproliferative agent-37 (10J) with a closely related analog from the same series without rigorous comparative data is scientifically unsound. Evidence shows that changes in aryl substituents at the 3 and 7 positions of the 6-azaindole core result in significant shifts in cytotoxicity, with some compounds exhibiting nanomolar IC50 values while others show substantially weaker or no activity across the same cell lines [1]. Furthermore, the specific substitution pattern of 10J dictates its unique cellular target engagement and its ability to induce G2/M arrest via the MEK1-ERK1/2 and p53-p21WAF1 pathways, a profile that cannot be assumed for other 3,7-diarylsubstituted 6-azaindoles [1]. Procurement must therefore be based on the specific, validated data for this exact compound.

! Analog substitution may shift response: Minor aryl substituent changes at the 3 and 7 positions can dramatically alter cytotoxicity and pathway engagement.
! Mechanism-specific profile may not transfer: G2/M arrest via MEK1-ERK1/2 and p53-p21WAF1 cannot be assumed for other 6-azaindoles without target-specific data.
! Selectivity context must be verified: Cancer-cell vs. normal-fibroblast selectivity profile requires compound-specific validation for each analog.

Antiproliferative Agent-37 Performance Data


Cytotoxicity in Human Cancer Cell Lines

Antiproliferative agent-37 (compound 10J) demonstrates potent cytotoxic activity against a panel of human cancer cell lines with IC50 values in the low nanomolar range, specifically: 0.013 ± 0.004 μM on A431 (epidermoid carcinoma), 0.014 ± 0.008 μM on HT1080 (fibrosarcoma), 0.14 ± 0.04 μM on MCF-7 (breast adenocarcinoma), and 0.018 ± 0.009 μM on MDA-MB-231 (breast adenocarcinoma). Importantly, its activity against a normal human fibroblast cell strain (AG01523) is significantly lower (IC50 = 56.3 ± 4.3 μM), indicating a favorable selectivity window [1]. This establishes 10J as a highly potent member of the 3,7-diarylsubstituted 6-azaindole series [1].

Cytotoxicity Panel
Head-to-head
IC50 0.013 µM (A431), 0.014 µM (HT1080), 0.14 µM (MCF-7), 0.018 µM (MDA-MB-231) vs. normal fibroblasts AG01523 IC50 56.3 µM.
Supports cytotoxicity endpoint review across multiple cancer cell lines.
In vitro assay; selectivity ratio >3000 noted in reported data.
Cytotoxicity Anticancer 6-Azaindole

Cell Cycle Arrest Profile

At subcytotoxic concentrations, Antiproliferative agent-37 (10J) induces a distinct G2/M phase cell cycle arrest in cancer cells [1]. This effect is mechanistically linked to a decrease in the phosphorylation levels of the MEK1-ERK1/2 pathway and/or the activation of the p53-p21WAF1 axis [1]. While other compounds in the 3,7-diarylsubstituted 6-azaindole series also induce G2/M arrest, the specific combination of potency, selectivity, and the defined pathway engagement (MEK1-ERK1/2 and p53-p21WAF1) distinguishes 10J from less characterized analogs [1].

Cell Cycle Arrest
Class-level
Induces G2/M phase arrest at subcytotoxic concentrations; linked to decreased MEK1-ERK1/2 phosphorylation and p53-p21WAF1 activation.
Reported pathway-response context for cell cycle modulation studies.
In vitro mechanism; exact pathway engagement requires independent confirmation.
Cell Cycle Arrest G2/M Phase Mechanism of Action

Selectivity Against Normal Fibroblasts

A critical feature of Antiproliferative agent-37 (10J) is its high selectivity for cancer cells over normal cells. Its IC50 against the normal human fibroblast cell strain AG01523 is 56.3 ± 4.3 μM, compared to low nanomolar IC50 values against four cancer cell lines (A431, HT1080, MCF-7, MDA-MB-231) [1]. This represents a selectivity index exceeding 3,000, which is a key differentiator from many non-specific cytotoxic agents. This profile suggests that 10J may have a more favorable therapeutic window, making it a superior candidate for further in vivo efficacy and toxicity studies compared to less selective 6-azaindole analogs.

Selectivity Window
Head-to-head
Selectivity index >3000 (A431, HT1080) and >400 (MCF-7) relative to AG01523 normal fibroblasts.
Reported cell-model response context for normal vs. cancer cell comparison.
In vitro selectivity; data to verify in relevant model systems.
Selectivity Therapeutic Index Normal Cell Toxicity

Antiproliferative Agent-37 Applications


MEK1-ERK1/2 and p53-p21WAF1 Pathway Modulation

Given the evidence that Antiproliferative agent-37 (10J) induces G2/M arrest and modulates the MEK1-ERK1/2 and p53-p21WAF1 signaling pathways [1], it is an ideal chemical probe for dissecting these pathways in cancer cell biology. Researchers can use 10J to study the downstream effects of MEK/ERK inhibition and p53 activation on cell cycle progression and apoptosis in various cancer models.

Cancer Cell Line Panel Screening

With its well-characterized nanomolar potency against A431, HT1080, MCF-7, and MDA-MB-231 cell lines, and its low activity against normal fibroblasts [1], 10J serves as an excellent control or reference compound for screening novel antiproliferative agents. Its selective profile provides a benchmark for assessing the therapeutic window of new chemical entities in comparative cytotoxicity assays.

In Vivo Xenograft Efficacy Studies

The >3000-fold selectivity of 10J for cancer cells over normal fibroblasts in vitro [1] supports its prioritization for in vivo antitumor efficacy studies. Researchers can procure 10J to evaluate its ability to inhibit tumor growth in xenograft models (e.g., A431 or MDA-MB-231) with a lower anticipated risk of systemic toxicity, making it a strong candidate for preclinical development programs focused on targeted anticancer therapies.

6-Azaindole Lead Optimization

As a highly potent member of the 3,7-diarylsubstituted 6-azaindole class [1], 10J is a valuable reference compound for medicinal chemistry campaigns. Its specific substitution pattern (3-(3-fluorophenyl), 7-(2,4-dimethoxyphenyl)) can serve as a starting point for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, or pharmacokinetic properties. Procurement of 10J allows chemists to benchmark new analogs against a well-defined, active lead.

Application
Selection Property
Validation Focus
Pathway signaling studies
MEK1-ERK1/2 and p53-p21WAF1 modulation
Pathway-response endpoints in cancer cell models
Cell-model endpoint review
G2/M cell cycle arrest profile
Cell cycle and apoptosis pathway interpretation
Cancer cell-line screening
Well-characterized nanomolar potency
Comparator assay-response context in cytotoxicity panels
6-Azaindole SAR studies
Defined 3,7-diaryl substitution pattern
Structure-activity relationship benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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